molecular formula C3H3ClO B146887 Acryloyl chloride CAS No. 814-68-6

Acryloyl chloride

Cat. No. B146887
CAS RN: 814-68-6
M. Wt: 90.51 g/mol
InChI Key: HFBMWMNUJJDEQZ-UHFFFAOYSA-N
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Description

Acryloyl chloride is a versatile chemical substrate used in various organic synthesis processes. It serves as an excellent substrate for cross-metathesis, allowing for the creation of a diverse set of functionalized alpha,beta-unsaturated carbonyl compounds through a simple one-pot process. This process involves a reaction between acryloyl chloride and a terminal olefin, followed by the addition of a nucleophile to yield the desired products in good yield .

Synthesis Analysis

The synthesis of acryloyl chloride can be performed safely and efficiently using a continuous-flow system. This method is particularly advantageous for producing acryloyl chloride, which is known for its high reactivity and instability. Three different routes have been explored in a microreactor setup, with the oxalyl chloride mediated process under solvent-free conditions being the most sustainable. This method uses near-equimolar amounts of carboxylic acid and oxalyl chloride with catalytic amounts of DMF at room temperature, achieving nearly full conversions into acryloyl chloride within minutes .

Molecular Structure Analysis

The molecular structure of acryloyl chloride has been extensively studied, revealing multiple dissociation channels upon photodissociation at 193 nm. The primary dissociation channels include two C-Cl fission channels and an HCl elimination channel. These channels lead to the formation of various radicals and molecules, such as CH2CHCO radicals, which are unstable and rapidly decompose to CH2CH + CO. The photodissociation also yields CH2CCO radicals that have enough internal energy to dissociate further .

Chemical Reactions Analysis

Acryloyl chloride participates in a variety of chemical reactions. For instance, it can undergo radiation-induced reactions with benzoyl chloride and acrylates, leading to the formation of radical anions and species that may initiate polymerization. In the presence of oxygen, benzoylperoxy radicals with strong absorption bands are observed . Additionally, acryloyl chloride can be used in bis-acylation reactions with conjugated carbon-carbon double bonds in the presence of samarium metal in DMF, resulting in the formation of 1,4-diketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of acryloyl chloride have been characterized through its polymerization behavior and reactivity ratios with other monomers. For example, free radical polymerization of acryloyl chloride yields high molecular weight polymers only in specific solvents like cyclohexane. The reactivity ratios of acryloyl chloride with styrene and vinyl acetate have been determined, indicating its relative reactivity in copolymerization reactions . Furthermore, acryloyl chloride has been used to modify surfaces, such as the immobilization of dyes onto polymers, which alters the surface properties and introduces new functionalities .

Scientific Research Applications

1. Thermal Stabilization in Polymer Applications

Acryloyl chloride has been used as a thermal stabilizer for rigid poly(vinyl chloride) (PVC), offering efficient stabilization against degradation. This is evident in the research by Mohamed and Sabaa (1998), where N-Acryloyl,N'-cyanoacetohydrazide (ACAH) and its metal ion complexes demonstrated significant stabilization efficiency for PVC, surpassing some conventional thermal stabilizers (Mohamed & Sabaa, 1998).

2. Polymerization Efficiency

The polymerization of acryloyl chloride has been studied under UV radiation, highlighting its potential in bulk and solution polymerization. Egorova et al. (2002) found that under specific conditions, acryloyl chloride can polymerize in solution without precipitating, allowing for efficient use in polymer-analogous transformations (Egorova et al., 2002).

3. Enhancing Material Properties

Acryloyl chloride has been employed to enhance the surface properties of materials like multi-walled carbon nanotubes (MWCNTs). Wang et al. (2008) used poly(acryloyl chloride) to encapsulate MWCNTs, resulting in significant improvements in the tensile strength and modulus of the resulting polyurethane matrix (Wang et al., 2008).

4. Coloration and Surface Modification

Acryloyl chloride has been utilized in the surface modification of materials like polydiethyleneglycol-bis-allylcarbonate (CR-39), allowing for the immobilization of dyes such as disperse red 1. Aliev et al. (2004) demonstrated the efficiency of acryloyl chloride in grafting processes, resulting in significant changes in the surface properties and coloration of CR-39 (Aliev et al., 2004).

5. Synthesis and Stability

Acryloyl chloride has been synthesized in a continuous-flow system, providing a safe and efficient methodology for its production, particularly important for the acrylate and polymer industry. Movsisyan et al. (2016) developed a method that ensures fast and selective synthesis of acryloyl chloride, highlighting its industrial relevance (Movsisyan et al., 2016).

Safety And Hazards

Acryloyl chloride is toxic and a severe corrosive hazard . It reacts violently with water and is not compatible with alcohols, strong bases, and strong oxidizing agents . It is sensitive to light and is highly inflammable .

Future Directions

Acryloyl chloride is most commonly employed for the introduction of acrylic groups into other compounds, e.g., the preparation of acrylate monomers and polymers . It is expected that future research will continue to explore its potential applications in various fields.

properties

IUPAC Name

prop-2-enoyl chloride
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InChI

InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2
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InChI Key

HFBMWMNUJJDEQZ-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)Cl
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Molecular Formula

C3H3ClO
Record name ACRYLYL CHLORIDE
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Related CAS

25189-84-8
Record name 2-Propenoyl chloride, homopolymer
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DSSTOX Substance ID

DTXSID1061150
Record name Acrylyl chloride
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Molecular Weight

90.51 g/mol
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Physical Description

Acrylyl chloride appears as a liquid. Boiling point 75 °C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998), Liquid; [HSDB] Clear, slightly yellow liquid; [MSDSonline]
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Boiling Point

167 °F at 760 mmHg (EPA, 1998), 75.5 °C
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Flash Point

14 °C (57 °F) - closed cup
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Solubility

Soluble in chlorinated solvents, Very soluble in chloroform
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Density

1.1136 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1136 g/cu cm at 20 °C
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Vapor Density

3.63 (Air = 1)
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Vapor Pressure

93.0 [mmHg]
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Product Name

Acryloyl chloride

Color/Form

Liquid, Light yellow liquid

CAS RN

814-68-6
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Synthesis routes and methods

Procedure details

25 g (about 0.7 mol) of gaseous hydrogen chloride are introduced into 45 g (0.5 mol) of acrylic acid chloride at 50° C for a period of 6 hours. The batch is allowed to stand over night. Thereafter it is distilled at about 20 torrs. 3 g (4.7% of the theory) of β-chloropropionic acid chloride and 39 g (87% of the theory) of acrylic acid chloride are obtained, the latter being condensed in a recipient cooled with dry ice.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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